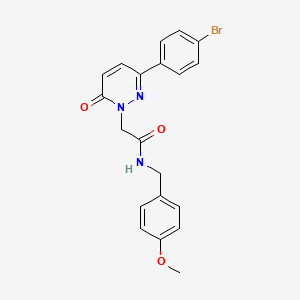
N-(3-acetamidophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a dimethylphenyl group linked through a pyridazinone ring. The molecular formula of this compound is C21H22N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Acetamidophenyl Intermediate: The initial step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.
Synthesis of the Pyridazinone Ring: The next step involves the formation of the pyridazinone ring through a cyclization reaction. This can be achieved by reacting 3,4-dimethylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization to form the pyridazinone ring.
Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the pyridazinone ring. This can be achieved through a nucleophilic substitution reaction, where the acetamidophenyl group is introduced to the pyridazinone ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(3-acetamidophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-3,4-dimethylbenzamide: This compound shares a similar acetamidophenyl group but lacks the pyridazinone ring, making it less complex.
3-acetamidophenyl-2-(3,4-dimethylphenyl)acetamide: This compound has a similar structure but differs in the position and nature of the functional groups.
Uniqueness
N-(3-acetamidophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its combination of functional groups and the presence of the pyridazinone ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-7-8-17(11-15(14)2)20-9-10-22(29)26(25-20)13-21(28)24-19-6-4-5-18(12-19)23-16(3)27/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
JCNSZBBSGJAOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880056.png)


![ethyl 4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14880072.png)

![3-[(2-Hydroxy-5-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880087.png)
![3-[(4-Chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880100.png)

![3-Ethyl-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14880112.png)

![4-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14880127.png)
